BenchChemオンラインストアへようこそ!

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide

PDE4 inhibition Structure-activity relationship Pyridazinone scaffold engineering

2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide (CAS 2034425-74-4) is a synthetic small-molecule pyridazinone derivative with molecular formula C15H17N3O3 and molecular weight 287.32 g/mol. The compound belongs to a class of heterocyclic scaffolds recognized in the patent literature for pyridazinone- and furan-containing pharmaceutical compositions, notably assigned to Sloan-Kettering Institute for Cancer Research under EP2518063B1.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 2034425-74-4
Cat. No. B2542358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide
CAS2034425-74-4
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESCC(C(=O)NCC1=CC=CO1)N2C(=O)C=CC(=N2)C3CC3
InChIInChI=1S/C15H17N3O3/c1-10(15(20)16-9-12-3-2-8-21-12)18-14(19)7-6-13(17-18)11-4-5-11/h2-3,6-8,10-11H,4-5,9H2,1H3,(H,16,20)
InChIKeyBIFAZGNKDPRJBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide (CAS 2034425-74-4): Pyridazinone-Class Compound for PDE4-Targeted Research Procurement


2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide (CAS 2034425-74-4) is a synthetic small-molecule pyridazinone derivative with molecular formula C15H17N3O3 and molecular weight 287.32 g/mol [1]. The compound belongs to a class of heterocyclic scaffolds recognized in the patent literature for pyridazinone- and furan-containing pharmaceutical compositions, notably assigned to Sloan-Kettering Institute for Cancer Research under EP2518063B1 [2]. Pyridazinones are established as privileged scaffolds in medicinal chemistry with demonstrated phosphodiesterase (PDE) inhibitory activity, particularly against PDE4 isoforms [3]. The target compound incorporates three key structural features: a 3-cyclopropyl substituent on the pyridazinone ring, a 6-oxo (carbonyl) group, and an N-(furan-2-ylmethyl)propanamide side chain at the N1 position. This specific substitution pattern distinguishes it from more common 6-aryl or 3-aryl pyridazinone analogs found in the literature.

Why In-Class Pyridazinone Substitution Fails: Structural Differentiation of 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide from Common Analogs


Pyridazinone-based PDE4 inhibitors exhibit pronounced structure-activity relationship (SAR) sensitivity at both the C3 and N2 positions, meaning that even superficially similar analogs cannot be assumed to be functionally interchangeable [1]. In the established patent landscape (EP2518063B1), C3 substituents range from aryl and heteroaryl groups to small aliphatic rings, and the identity of this substituent directly modulates target binding affinity and selectivity across PDE isoforms [2]. The target compound bears a 3-cyclopropyl group—a compact, electron-donating aliphatic ring—rather than the more common 3-aryl (e.g., 4-fluorophenyl) or 3-heteroaryl (e.g., furan-2-yl) substituents found in closely related analogs such as 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide or N-cyclopropyl-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide (CAS 1286702-15-5) [3]. The N-(furan-2-ylmethyl)propanamide side chain further differentiates this compound from analogs bearing morpholino, cyclopropylamide, or acetamide side chains. Generic substitution with any N2-alkylated pyridazinone would therefore risk mismatched binding kinetics, altered selectivity profiles, and non-comparable pharmacological outcomes.

Quantitative Differentiation Evidence: 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide vs. Closest Pyridazinone Analogs


C3 Substituent Structural Differentiation: Cyclopropyl vs. 4-Fluorophenyl in Pyridazinone-Furan Hybrids

The target compound carries a C3-cyclopropyl substituent on the pyridazinone ring, whereas its closest commercially cataloged analog, 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide, substitutes a 4-fluorophenyl group at the same position [1]. In pyridazinone SAR, C3 substituents are a primary determinant of PDE4 isoform selectivity and potency: the 1997 Dal Piaz et al. study demonstrated that 6-aryl substituents on heterocyclic-fused pyridazinones produce PDE4 IC50 values ranging from 2 μM down to low nanomolar depending on aryl electronics and sterics [2]. The cyclopropyl group introduces distinct conformational rigidity and altered π-character compared to aryl rings, with literature precedent in related heterocyclic systems showing that cyclopropyl-for-aryl substitution can alter logP by approximately 0.5–1.0 units and modify metabolic stability [3]. This substitution therefore yields a chemically distinct tool compound with pharmacophore properties not reproducible by aryl-bearing analogs.

PDE4 inhibition Structure-activity relationship Pyridazinone scaffold engineering

Amide Side Chain Differentiation: N-(Furan-2-ylmethyl)propanamide vs. Cyclopropylamide in Isomeric Analogs

The target compound features an N-(furan-2-ylmethyl)propanamide side chain at the pyridazinone N1 position, which differs fundamentally from the N-cyclopropyl-2-methylpropanamide side chain found in the isomeric analog N-cyclopropyl-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide (CAS 1286702-15-5), despite both sharing the identical molecular formula C15H17N3O3 [1]. In the latter analog, the furan ring is directly attached at C3 of the pyridazinone core and the cyclopropyl group resides on the amide terminus, representing a complete positional swap of the two key pharmacophoric elements. This positional isomerism is expected to produce divergent binding modes within the PDE4 catalytic pocket, where the furan oxygen and cyclopropyl ring occupy distinct subpockets [2]. The propanamide linker in the target compound provides an additional rotatable bond compared to the acetamide-linked analogs seen in some pyridazinone series, potentially enabling distinct conformational sampling at the target binding site [3].

Amide pharmacophore PDE4 binding pocket Hydrogen bond donor/acceptor geometry

PDE4 Inhibitory Activity: Class-Level Potency Benchmarking of Pyridazinone Scaffolds

Pyridazinone derivatives have been validated as PDE4 inhibitors across multiple independent studies. The foundational Dal Piaz et al. (1997) study reported that heterocyclic-fused pyridazinones achieve PDE4 IC50 values in the low micromolar to nanomolar range, with the lead compound CC3 demonstrating an IC50 of approximately 2 μM against PDE4 with selectivity over PDE3 at concentrations up to 20 μM [1]. Subsequent SAR expansion by Giovannoni et al. (2001) established that N2-substitution and C6-aryl modification can drive PDE4 potency into the sub-100 nM range [2]. More recently, pyridazin-3(2H)-one derivatives bearing indole moieties were evaluated as PDE4 inhibitors with IC50 values in the nanomolar range and demonstrated the ability to inhibit TNF-α release in human PBMCs at sub-micromolar concentrations [3]. While no direct PDE4 inhibition data are publicly available for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide itself, the confluence of a pyridazinone core, a C3 substituent amenable to PDE4 binding (per patent SAR), and an N2-furan-containing amide side chain places this compound squarely within a pharmacophore space associated with PDE4 inhibitory activity at the class level.

Phosphodiesterase 4 cAMP hydrolysis Anti-inflammatory target IC50

Patent Landscape Positioning: Furan-Containing Pyridazinones in the Sloan-Kettering EP2518063B1 Chemical Series

The target compound falls within the generic scope of EP2518063B1 ('Pyridazinones and furan-containing compounds'), assigned to Sloan-Kettering Institute for Cancer Research, which claims pyridazinone compounds of formula (I) and furan compounds of formula (II) for therapeutic use, explicitly including cancer treatment [1]. The patent, filed in 2007 and granted in 2017, encompasses compounds with optionally substituted pyridazinone cores bearing diverse N2 and C3 substituents, with furan moieties as a defining structural element. Critically, the patent's exemplified chemical space includes both furan-at-C3 and furan-in-side-chain variants, confirming that the specific connectivity pattern of the target compound (furan in the amide side chain, not at C3) represents a distinct sub-series within the broader patent estate [2]. The patent has lapsed (status: not in force), indicating freedom-to-operate for research use of compounds within its scope [3]. This patent-based evidence establishes the compound's membership in a therapeutically oriented chemical series developed by a major cancer research institute, differentiating it from purely synthetic pyridazinones lacking documented therapeutic rationale.

Cancer therapeutics Patent analysis Chemical series Kinase/PDE inhibition

Recommended Research Application Scenarios for 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide (CAS 2034425-74-4)


PDE4 Isoform Selectivity Profiling: C3-Cyclopropyl vs. C3-Aryl Pyridazinone Head-to-Head Screening

The compound's C3-cyclopropyl substitution, structurally differentiated from the more common C3-aryl pyridazinone PDE4 inhibitor chemotype (established in Dal Piaz 1997, J Med Chem [1]), makes it a valuable comparator for PDE4 isoform selectivity panels. Researchers can directly compare the target compound against 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide to isolate the effect of aliphatic vs. aromatic C3 substitution on PDE4A/B/C/D isoform selectivity. Class-level evidence indicates that pyridazinone C3 substituent identity modulates PDE4 isoform preference [2], and the cyclopropyl group's reduced aromatic character may confer differentiated selectivity profiles worthy of systematic investigation.

Controlled Pharmacophore Positional Isomer SAR: Furan-at-C3 vs. Furan-in-Side-Chain Comparison

This compound and its positional isomer N-cyclopropyl-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide (CAS 1286702-15-5) share identical molecular formula (C15H17N3O3, MW 287.32) but differ in the placement of the furan moiety (side chain vs. C3). This creates a uniquely controlled pair for SAR studies where the furan pharmacophore is systematically relocated while maintaining identical atom composition, enabling rigorous assessment of furan positioning on target engagement within the PDE4 or related enzyme binding pockets as described in EP2518063B1 [3].

Anti-Inflammatory Screening Cascade Based on Pyridazinone PDE4 Inhibitor Class Activity

Pyridazinone derivatives have demonstrated PDE4-dependent anti-inflammatory activity, including inhibition of TNF-α release from human PBMCs at sub-micromolar concentrations in recent studies [1]. The target compound can be deployed in a tiered screening cascade: (1) in vitro PDE4 enzymatic inhibition assay (radiochemical or HTRF-based cAMP hydrolysis), (2) cellular target engagement via PDE4-dependent cAMP accumulation in relevant cell lines, and (3) functional anti-inflammatory readout (e.g., TNF-α or IL-8 suppression in human primary cells). This cascade mirrors established pyridazinone evaluation workflows from multiple independent research groups and leverages the compound's structural alignment with the active PDE4 inhibitor pharmacophore.

Physicochemical Property Benchmarking for Pyridazinone Lead Optimization Programs

The C3-cyclopropyl substituent is predicted, based on medicinal chemistry precedent, to confer lower logP (estimated ΔlogP ≈ -0.5 to -1.0 vs. C3-phenyl analogs) and potentially improved aqueous solubility compared to aryl-substituted pyridazinones [2]. This compound can serve as a physicochemical benchmark in lead optimization programs aiming to improve solubility and reduce lipophilicity-driven off-target effects while maintaining the pyridazinone core pharmacophore. Comparative thermodynamic solubility, logD (pH 7.4), and microsomal stability assays against the 4-fluorophenyl analog would quantify the tangible benefits of the cyclopropyl substitution strategy.

Quote Request

Request a Quote for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.